BENGHE Foundational & Exploratory

Check Availability & Pricing

Infrared spectrum of solid Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acetylene-d2

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of solid
acetylene-d2 (C:D3). It details the vibrational spectroscopy of the two primary crystalline
phases of solid Cz2D2, the low-temperature orthorhombic phase and the high-temperature cubic
phase. This document synthesizes experimental data on vibrational frequencies, provides
detailed experimental protocols for sample preparation and spectroscopic analysis, and
presents a theoretical framework for the interpretation of the observed spectra, including the
effects of crystal structure on the vibrational modes. The information is intended to serve as a
foundational resource for researchers in materials science, astrophysics, and physical
chemistry.

Introduction

Acetylene (CzHz), the simplest alkyne, and its deuterated isotopologue, acetylene-d2 (CzDz),
are molecules of significant interest across various scientific disciplines. In the solid state,
acetylene exhibits a rich phase behavior, which is reflected in its vibrational spectrum.
Understanding the infrared spectrum of solid C2D-z is crucial for identifying this molecule in
astrophysical environments, such as on Titan where acetylene is a primary photochemical
product, and for fundamental studies of intermolecular interactions and crystal dynamics in
molecular solids.[1]

Solid acetylene-d2 exists in two well-characterized crystalline phases: a low-temperature
orthorhombic phase below 133 K and a high-temperature cubic phase between 133 K and its
melting point.[1][2] The transition between these phases leads to distinct changes in the
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infrared spectrum, providing a sensitive probe of the molecular environment and crystal
symmetry. This guide will focus on the interpretation of these spectral changes and the
underlying molecular and crystal dynamics.

Crystal Structure of Solid Acetylene-d2

The interpretation of the infrared spectrum of a molecular crystal is intrinsically linked to its
crystal structure. The arrangement of molecules in the unit cell and the symmetry of the crystal
lattice dictate the selection rules for vibrational transitions and can lead to phenomena such as
site splitting and factor group splitting.

2.1. Low-Temperature Orthorhombic Phase

Below 133 K, acetylene-d2 crystallizes in an orthorhombic structure belonging to the space
group Cmca (D2h18). In this phase, the molecules are located at sites of C2h symmetry.[2]
This site symmetry is lower than the Dooh point group of the isolated C2D2 molecule. This
reduction in symmetry has important consequences for the infrared spectrum, as it can lead to
the activation of vibrational modes that are infrared-inactive in the gas phase and the splitting
of degenerate modes.

2.2. High-Temperature Cubic Phase

Above 133 K, acetylene-d2 undergoes a phase transition to a cubic structure with the space
group Pa3 (Th6). In this phase, the molecular centers are arranged in a face-centered cubic
lattice. The molecules are orientationally disordered, giving rise to the higher overall symmetry
of the crystal.[3] The infrared spectrum of the cubic phase is generally characterized by broader
absorption bands compared to the low-temperature phase, reflecting this dynamic disorder.

Vibrational Modes of Acetylene-d2

An isolated acetylene-d2 molecule is linear and belongs to the Deoh point group. It has 3N-5 =
7 fundamental vibrational modes, where N=4 is the number of atoms. These modes are
categorized by their symmetry and are either Raman or infrared active, or inactive in both,
according to the selection rules for the Deoh point group.

Table 1. Fundamental Vibrational Modes of Gaseous Acetylene-d2
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Approximate
Mode Symmetry Description Frequency Activity
(cm™)

Symmetric C-D

\1 2g+ 2704 Raman
Stretch

V2 >g+ C=C Stretch 1762 Raman
Asymmetric C-D

V3 Ju+ 2439 Infrared
Stretch
trans C-C-D

\ Mg 505 Raman
Bend

Vs Mu cis C-C-D Bend 538 Infrared

Note: Frequencies are approximate values for the gas phase and serve as a reference for the
solid-phase spectra.

Infrared Spectrum of Solid Acetylene-d2

The infrared spectrum of solid CzD:z is significantly different from its gas-phase spectrum. The
intermolecular interactions in the crystal lattice perturb the vibrational energy levels, leading to
frequency shifts, band splitting, and the appearance of new absorption features.

4.1. Data Presentation

The following table summarizes the observed infrared absorption frequencies for polycrystalline
films of C2D:2 at 63 K (orthorhombic phase). The assignments are based on comparisons with
the gas-phase spectrum and studies of the other acetylene isotopologues.

Table 2: Infrared Absorption Bands of Solid Acetylene-d2 at 63 K (Orthorhombic Phase)
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Observed Frequency

( 1 Assignment Comments
cm-
) Shifted from the gas phase
2428 vs (Asymmetric C-D Stretch)
value of 2439 cm~1.
_ Shows multiplet structure due
538 vs (cis Bend)

to crystal field effects.

Data synthesized from literature reports on the infrared spectra of crystalline acetylenes.[2]
4.2. Interpretation of Spectral Features

Frequency Shifts: The vibrational frequencies in the solid state are generally shifted to lower
values (red-shifted) compared to the gas phase. This is due to the attractive intermolecular
forces in the crystal, which slightly weaken the intramolecular bonds.

Multiplet Structure (Site and Factor Group Splitting): In the low-temperature orthorhombic
phase, the vs bending mode exhibits a multiplet structure. This splitting arises from two effects:

» Site Group Splitting: The degeneracy of the Nu bending mode is lifted because the site
symmetry in the crystal (C2h) is lower than the molecular symmetry (Dewh).

o Factor Group Splitting (Davydov Splitting): The presence of multiple molecules in the unit cell
leads to interactions between their vibrational transition dipoles, resulting in a further splitting
of the vibrational bands. The observed multiplet structure of the fundamental vibrations is a
strong indication that the molecules are located at sites of C2h symmetry in the low-
temperature phase.[2]

Combination Bands: The solid-state spectrum also features several absorptions that can be
attributed to combinations of lattice modes (vibrations of the crystal lattice as a whole) and
molecular fundamentals.[2]

Experimental Protocols

The following sections describe a generalized methodology for the preparation of solid
acetylene-d2 samples and the acquisition of their infrared spectra, based on common
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laboratory practices.
5.1. Synthesis of Acetylene-d2

Acetylene-d2 gas can be synthesized by the reaction of calcium carbide (CaC:z) with heavy
water (D20).

o Apparatus: A gas generation flask connected to a cold trap and a vacuum line.

e Procedure:

[e]

Place calcium carbide in the reaction flask and evacuate the system.

o

Slowly add D20 dropwise to the calcium carbide.

[¢]

The generated C2D:2 gas is passed through a cold trap (e.g., a dry ice/isopropanol slush)
to remove any unreacted D20 and other impurities.

[¢]

The purified C2D2z gas is then collected in a sample cylinder or used directly for deposition.
5.2. Thin Film Deposition for Infrared Spectroscopy

e Substrate: A cryogenically cooled infrared-transparent window (e.g., KBr, Csl, or ZnSe) is
used as the substrate.

o Deposition:

o The substrate is mounted in a high-vacuum cryostat and cooled to a temperature below
the condensation point of acetylene-d2 (typically between 20 K and 77 K).

o A controlled leak of C2Dz gas is introduced into the cryostat, where it deposits as a thin
solid film on the cold substrate.

o The rate of deposition and the final film thickness can be monitored using a quartz crystal
microbalance or by observing the interference fringes of a laser beam reflected off the
growing film.

e Annealing: To obtain the different crystalline phases, the deposited film can be annealed.
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o Amorphous Phase: Deposition at very low temperatures (e.g., below 30 K) typically results
in an amorphous solid.

o Crystalline Phases: The amorphous film can be crystallized by slowly warming it. The low-
temperature orthorhombic phase is expected to form upon annealing to temperatures
around 60-80 K. Further warming above the phase transition temperature of 133 K will
result in the formation of the high-temperature cubic phase.

5.3. Infrared Spectroscopic Measurement

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectra.

e Procedure:

[e]

A background spectrum of the cold, bare substrate is recorded.

o

The C2D2 film is deposited as described above.

[¢]

The infrared spectrum of the solid film is then recorded at the desired temperature.

[¢]

The final absorbance spectrum is obtained by ratioing the sample spectrum to the
background spectrum.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for obtaining the infrared spectrum of
solid acetylene-d2.
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Caption: Experimental workflow for C2D2 synthesis and IR spectroscopy.

6.2. Phase Transition and Spectral Changes

This diagram illustrates the relationship between temperature, crystal phase, and the resulting
infrared spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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